5,6-Difluoroindoline
Overview
Description
5,6-Difluoroindoline is a fluorinated derivative of indoline, a heterocyclic organic compound. It has gained significant attention due to its potential applications in various fields, including medical, environmental, and industrial research. The compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indoline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroindoline typically involves the fluorination of indoline derivatives. One common method is the electrophilic fluorination of indole using reagents such as trifluoromethyl hypofluorite (CF3OF) or cesium fluoroxysulfate (CsOSO3F). For example, the reaction of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at low temperatures can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it to dihydroindoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the indoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Borane-tetrahydrofuran (BH3-THF) complex is a typical reducing agent.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products:
Oxidation: Oxindoles
Reduction: Dihydroindoline derivatives
Substitution: Halogenated or nitrated indoline derivatives
Scientific Research Applications
5,6-Difluoroindoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique fluorine atoms.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5,6-Difluoroindoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with.
Comparison with Similar Compounds
- 3-Fluoroindole
- 4,5,6,7-Tetrafluoroindole
- 2,3-Difluoroindoline
Comparison: 5,6-Difluoroindoline is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and biological properties. Compared to other fluorinated indoles, it may exhibit different reactivity patterns and binding affinities, making it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
5,6-difluoro-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLQGTYJQQKXMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588590 | |
Record name | 5,6-Difluoro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954255-04-0 | |
Record name | 5,6-Difluoro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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